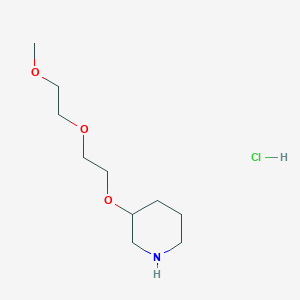

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 2-piperidinone derivatives, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride, remains challenging. A recent study developed an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The linear formula of this compound is C11H24ClNO2 . The Inchi Code is 1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H .Scientific Research Applications

Reactions with Nucleophiles : The compound has been studied for its reactions with nucleophiles like hydroxide ion. Hammer et al. (1973) found that the reaction of 3-chloro-1-ethylpiperidine with hydroxide ion led to the formation of bis-(β-aminoethers), including 3,3′-bis-N-ethyl-3-piperidinyl ether (Hammer, McCarthy Ali, & Weber, 1973).

Polymer Electrolytes : Nishimoto et al. (1999) synthesized network polymer electrolytes with hyperbranched ether side chains using a monosubstituted epoxide monomer, which included 2-(2-methoxyethoxy)ethyl glycidyl ether. These polymer electrolytes showed high ionic conductivity (Nishimoto, Agehara, Furuya, Watanabe, & Watanabe, 1999).

Electrochemical Properties of Polymer Electrolytes : Watanabe and Nishimoto (1995) explored the effects of network structures and incorporated salt species on the electrochemical properties of polyether-based polymer electrolytes. Their study highlighted the significance of monomers like 2-(2-Methoxyethoxy)ethyl glycidyl ether in these applications (Watanabe & Nishimoto, 1995).

Thermosensitive Polymers : Research by Iizawa et al. (2012) involved the polymerization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) in aqueous solutions, leading to the formation of porous poly[oligo(ethylene glycol) methyl ether methacrylate] gels. These gels exhibited rapid swelling-deswelling in water and were sensitive to temperature changes (Iizawa, Yamamoto, Gotoh, & Sakohara, 2012).

Hydration Changes in Polymers : Maeda et al. (2007) studied the hydration changes of poly(2-(2-methoxyethoxy)ethyl methacrylate) during phase separation in water, providing insights into the behavior of polymers under thermal conditions (Maeda, Kubota, Yamauchi, Nakaji, & Kitano, 2007).

Polymerization for Medical Applications : Hashimoto et al. (2010) synthesized hydroxy-terminated telechelic poly(vinyl ether)s with pendant oxyethylene chains using 2-methoxyethyl vinyl ether and related compounds, leading to water-soluble polyurethanes. These polymers showed promise for medical applications due to their thermosensitive properties (Hashimoto, Takahashi, Urushisaki, & Sakaguchi, 2010).

Drug Delivery Applications : Zhou et al. (2010) developed oligo(ethylene glycol)-based thermosensitive microgels using poly[2-(2-methoxyethoxy)ethyl methacrylate] for drug delivery applications. These microgels demonstrated tunable phase transition temperatures and high loading capacity for hydrophobic drugs (Zhou, Wu, & Zhou, 2010).

properties

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYBJPKDDIWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)

![3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424535.png)

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)

![Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424540.png)

![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)

![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)

![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)

![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)

![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)

![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)